Cas no 2034349-17-0 (3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide)
![3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide structure](https://www.kuujia.com/scimg/cas/2034349-17-0x500.png)
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)propanamide
- 3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide
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- Inchi: 1S/C15H17NO3S2/c1-21(18,19)14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-20-11-13/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,16,17)
- InChI Key: SJSRLDHFQSZQPP-UHFFFAOYSA-N
- SMILES: C(NCC1C=CSC=1)(=O)CCC1=CC=C(S(C)(=O)=O)C=C1
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-1631-5μmol |
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide |
2034349-17-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6436-1631-3mg |
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide |
2034349-17-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6436-1631-2μmol |
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide |
2034349-17-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6436-1631-10mg |
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide |
2034349-17-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-1631-4mg |
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide |
2034349-17-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6436-1631-20mg |
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide |
2034349-17-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6436-1631-30mg |
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide |
2034349-17-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6436-1631-1mg |
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide |
2034349-17-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6436-1631-20μmol |
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide |
2034349-17-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-1631-15mg |
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide |
2034349-17-0 | 15mg |
$89.0 | 2023-09-09 |
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide Related Literature
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on 3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide
Introduction to 3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide (CAS No. 2034349-17-0)
3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide, identified by its CAS number 2034349-17-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of both methanesulfonyl and thiophenyl substituents, which endow it with unique chemical and biological properties. The structural arrangement of these functional groups suggests potential applications in the development of novel therapeutic agents, particularly in the realm of drug discovery and medicinal chemistry.
The methanesulfonylphenyl moiety is a key feature of this compound, contributing to its lipophilicity and potential for interaction with biological targets. Methanesulfonyl groups are frequently incorporated into pharmaceutical molecules due to their ability to enhance binding affinity and metabolic stability. In contrast, the thiophen-3-yl substituent introduces a aromatic heterocycle known for its role in various bioactive compounds. Thiophenes have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. The combination of these two distinct structural elements in 3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide positions it as a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways. The structural features of 3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide make it an intriguing candidate for such applications. For instance, the presence of the methanesulfonylphenyl group suggests potential interactions with serine proteases, which are known to be involved in various disease processes. Additionally, the thiophen-3-yl moiety could facilitate binding to other protein targets, such as kinases or receptors, depending on the overall molecular architecture.
The synthesis of 3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide involves multi-step organic transformations that highlight the synthetic versatility of this compound. The introduction of the methanesulfonylphenyl group typically requires sulfonylation reactions, while the incorporation of the thiophen-3-yl substituent often involves thiol-methyl ether coupling or similar strategies. These synthetic pathways not only showcase the compound's complexity but also its potential for further derivatization to generate a library of related analogs.
The pharmacological potential of 3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide has been explored in several preclinical studies. Researchers have been particularly interested in its possible role as an inhibitor of enzymes involved in cancer progression. The lipophilic nature of the molecule, enhanced by the presence of both methanesulfonylphenyl and thiophen-3-yl groups, allows it to penetrate cellular membranes effectively, which is crucial for intracellular targets. Furthermore, the compound's ability to interact with multiple binding sites on biological targets may lead to synergistic effects, improving therapeutic outcomes.
In addition to its applications in oncology, 3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide has shown promise in other therapeutic areas. For example, its structural motif is reminiscent of molecules with anti-inflammatory properties. The interaction between the methanesulfonylphenyl group and inflammatory cytokines or signaling pathways could provide a mechanism for modulating immune responses. Similarly, the thiophen-3-yl moiety might contribute to antioxidant effects, which are beneficial in managing oxidative stress-related diseases.
The chemical stability and metabolic profile of 3-(4-methanesulfonylphenyl)-N-[(thiophen-3-yl)methyl]propanamide are critical factors that determine its suitability for further development into a drug candidate. Studies have indicated that compounds with similar structural features exhibit favorable pharmacokinetic properties when properly optimized. The presence of both electron-withdrawing and electron-donating groups in this molecule can influence its solubility, bioavailability, and clearance rates from biological systems. These parameters are essential for evaluating its potential as a lead compound in drug discovery programs.
The future direction of research on 3-(4-methanesulfonylphenyl)-N-[
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